EUROPIUM(III) 2-ETHYLHEXANOATE

Übersicht

Beschreibung

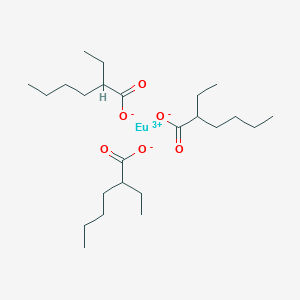

EUROPIUM(III) 2-ETHYLHEXANOATE: is a chemical compound formed by the combination of europium, a rare earth element, and 2-ethylhexanoic acid. Europium is known for its unique luminescent properties, making it valuable in various applications, including phosphors, lasers, and other optical devices. This compound is an organometallic compound that is soluble in organic solvents and is often used in the preparation of europium-based materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: EUROPIUM(III) 2-ETHYLHEXANOATE can be synthesized by reacting europium oxide or europium chloride with 2-ethylhexanoic acid. The reaction typically involves dissolving europium oxide or chloride in an organic solvent, such as toluene, and then adding 2-ethylhexanoic acid. The mixture is heated to facilitate the reaction, resulting in the formation of europium 2-ethylhexanoate .

Industrial Production Methods: In industrial settings, europium 2-ethylhexanoate is produced using similar methods but on a larger scale. The process involves the use of high-purity europium oxide or chloride and 2-ethylhexanoic acid. The reaction is carried out in large reactors, and the product is purified through filtration and recrystallization to obtain high-purity europium 2-ethylhexanoate .

Analyse Chemischer Reaktionen

Types of Reactions: EUROPIUM(III) 2-ETHYLHEXANOATE undergoes various chemical reactions, including:

Oxidation: Europium in the +2 oxidation state can be oxidized to the +3 state.

Reduction: Europium in the +3 oxidation state can be reduced to the +2 state.

Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines.

Major Products:

Oxidation: Europium(III) compounds.

Reduction: Europium(II) compounds.

Substitution: New europium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula:

Molecular Weight: 581.58 g/mol

Appearance: White powder

Solubility: Soluble in organic solvents

This compound is characterized by its unique coordination chemistry, which allows it to act as a precursor in various chemical processes.

Catalytic Applications

Europium(III) 2-ethylhexanoate is primarily utilized as a catalyst in several chemical reactions:

- Oxidation Reactions: It facilitates the oxidation of organic substrates, enhancing the efficiency of chemical transformations.

- Hydrogenation Processes: The compound is effective in hydrogenation reactions, which are crucial in the production of fine chemicals and pharmaceuticals.

- Polymerization: It serves as an initiator or promoter in polymerization reactions, particularly in the synthesis of advanced materials.

Case Study: Catalytic Performance

A study demonstrated that this compound significantly improved the yield of a specific polymerization reaction compared to traditional catalysts. The reaction conditions were optimized to maximize efficiency, showcasing the compound's potential in industrial applications .

Luminescent Properties

One of the most notable applications of europium compounds is their luminescent properties, particularly in photonic devices:

- Optoelectronic Devices: this compound is used in the fabrication of light-emitting diodes (LEDs) and phosphors due to its ability to emit red light when excited.

- Biolabeling and Imaging: The luminescent properties make it suitable for use in bioimaging techniques, where it can serve as a fluorescent marker.

Table 1: Luminescent Characteristics

| Property | Value |

|---|---|

| Emission Wavelength | ~615 nm |

| Quantum Yield | High |

| Stability under UV Light | Excellent |

Case Study: Bioimaging Application

Research indicated that this compound-based luminescent probes effectively labeled cancer cells, allowing for enhanced imaging contrast in fluorescence microscopy .

Materials Science Applications

In materials science, this compound plays a role in synthesizing advanced materials:

- Thin Film Deposition: It is used as a precursor for depositing europium oxide thin films, which are essential in electronic and optical devices.

- Nanomaterials Synthesis: The compound aids in producing europium-doped nanoparticles that exhibit tailored optical properties for various applications.

Table 2: Comparison of Thin Film Properties

| Material Type | Thickness (nm) | Optical Band Gap (eV) | Luminescence Efficiency |

|---|---|---|---|

| Europium Oxide | 100 | 3.1 | High |

| Europium-Doped Nanoparticles | Varies | Tunable | Very High |

Case Study: Thin Film Performance

In a recent study, this compound-derived thin films demonstrated superior luminescent properties compared to those produced from other precursors, making them ideal for optoelectronic applications .

Wirkmechanismus

The mechanism by which europium 2-ethylhexanoate exerts its effects is primarily through its luminescent properties. Europium ions can absorb energy and re-emit it as visible light, making them valuable in various optical applications. The luminescence is due to electronic transitions within the europium ions, specifically the 4f-4f transitions in the case of europium(III) and 4f-5d transitions in the case of europium(II). These transitions are influenced by the surrounding ligands, which can tune the emission properties of the compound .

Vergleich Mit ähnlichen Verbindungen

- Europium(III) chloride (EuCl3)

- Europium(III) nitrate (Eu(NO3)3)

- Europium(III) acetate (Eu(CH3COO)3)

Comparison: EUROPIUM(III) 2-ETHYLHEXANOATE is unique due to its solubility in organic solvents and its use in the preparation of europium-based materials. Unlike europium chloride and nitrate, which are typically used in aqueous solutions, europium 2-ethylhexanoate is used in non-aqueous systems, making it suitable for applications requiring organic solubility. Additionally, the 2-ethylhexanoate ligand can influence the luminescent properties of europium, providing a means to tune the emission characteristics for specific applications .

Biologische Aktivität

Europium(III) 2-ethylhexanoate is a coordination compound that has garnered interest due to its unique luminescent properties and potential biological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound (Eu(2-EHA)₃) is a complex formed by europium ions and 2-ethylhexanoic acid. The compound exhibits luminescence properties that are influenced by its coordination environment. The structure allows for photoluminescent behavior, making it a candidate for various applications in biomedicine and materials science.

Biological Activity Overview

- Antimicrobial Properties : Research indicates that europium complexes demonstrate antimicrobial activity against various bacteria. For instance, studies have shown that europium(III) complexes can inhibit the growth of Gram-positive bacteria such as Bacillus cereus and Streptomyces chartreusis, suggesting potential applications in antimicrobial formulations .

- Cell Viability and Toxicity : In vitro studies assessing the cytotoxicity of europium complexes have utilized assays like MTT to evaluate cell viability. For example, one study reported that europium complexes did not significantly reduce cell viability at concentrations below certain thresholds, indicating low toxicity .

- Luminescence in Biological Imaging : The unique luminescent properties of europium complexes make them suitable for biological imaging applications. Studies have demonstrated their use in live-cell imaging to monitor cellular processes such as lysosomal acidification, where significant increases in luminescence were observed in response to pH changes .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various europium complexes against pathogenic bacteria. The results indicated that specific europium(III) complexes exhibited significant inhibition zones compared to control samples. The data from this study is summarized in Table 1.

| Complex | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| Eu(2-EHA)₃ | 15 | Bacillus cereus |

| Eu(Phen)₂Cl₃ | 12 | Streptomyces chartreusis |

| Eu(TTA)₃ | 10 | Escherichia coli |

Table 1: Antimicrobial activity of europium complexes.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on human cell lines. Using an MTT assay, the viability of cells exposed to varying concentrations was measured over time.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

Table 2: Cytotoxicity of this compound on human cell lines.

The biological activity of europium(III) complexes is believed to be linked to their ability to interact with cellular components, influencing processes such as:

- Reactive Oxygen Species (ROS) Production : Europium ions can generate ROS under certain conditions, which may contribute to their antimicrobial effects.

- pH Sensitivity : The luminescent properties of these compounds can change with pH, allowing for real-time monitoring of cellular environments.

Eigenschaften

IUPAC Name |

2-ethylhexanoate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Eu/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXYGNFXACOVNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560508 | |

| Record name | Europium(3+) tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84573-73-9 | |

| Record name | Europium(3+) tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.